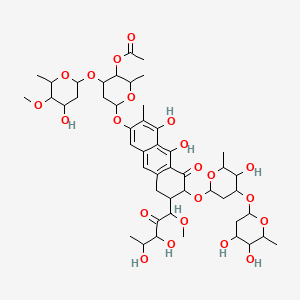
1-(phenylsulfonyl)-5-(piperidin-4-ylmethyl)-1H-pyrazol-3-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Phenylsulfonyl)-5-(piperidin-4-ylmethyl)-1H-pyrazol-3-amine hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phenylsulfonyl group, a piperidinylmethyl group, and a pyrazolamine core. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(phenylsulfonyl)-5-(piperidin-4-ylmethyl)-1H-pyrazol-3-amine hydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the pyrazole core: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the phenylsulfonyl group: This step involves the sulfonylation of the pyrazole core using phenylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the piperidinylmethyl group: This can be done through a nucleophilic substitution reaction where the pyrazole derivative reacts with piperidin-4-ylmethyl chloride.
Formation of the hydrochloride salt: The final step involves the treatment of the compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
1-(Phenylsulfonyl)-5-(piperidin-4-ylmethyl)-1H-pyrazol-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The piperidinylmethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(Phenylsulfonyl)-5-(piperidin-4-ylmethyl)-1H-pyrazol-3-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(phenylsulfonyl)-5-(piperidin-4-ylmethyl)-1H-pyrazol-3-amine hydrochloride involves its interaction with specific molecular targets. The phenylsulfonyl group may interact with enzymes or receptors, modulating their activity. The piperidinylmethyl group can enhance the compound’s binding affinity and selectivity. The pyrazole core may participate in hydrogen bonding and other interactions with biological molecules, influencing various pathways and processes.
類似化合物との比較
Similar Compounds
- 1-(Phenylsulfonyl)piperidin-4-yl]acetic acid
- 2-[1-(Phenylsulfonyl)piperidin-4-yl]ethylamine hydrochloride
Uniqueness
1-(Phenylsulfonyl)-5-(piperidin-4-ylmethyl)-1H-pyrazol-3-amine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound for research and development.
特性
分子式 |
C15H21ClN4O2S |
|---|---|
分子量 |
356.9 g/mol |
IUPAC名 |
1-(benzenesulfonyl)-5-(piperidin-4-ylmethyl)pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C15H20N4O2S.ClH/c16-15-11-13(10-12-6-8-17-9-7-12)19(18-15)22(20,21)14-4-2-1-3-5-14;/h1-5,11-12,17H,6-10H2,(H2,16,18);1H |
InChIキー |
VSOFMPHHCRWQRW-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1CC2=CC(=NN2S(=O)(=O)C3=CC=CC=C3)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-hydroxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl)-N-methylbenzamide](/img/structure/B12301538.png)
![2-[3,5-Dihydroxy-2-[[16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12301544.png)


![6-Azabicyclo[3.2.1]octane Hydrochloride](/img/structure/B12301572.png)





![7-(2-ethylhexyl)-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B12301602.png)


